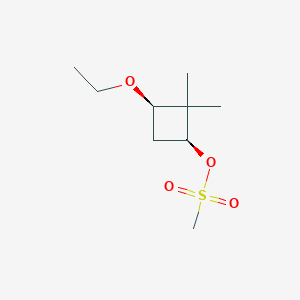

rac-(1R,3S)-3-ethoxy-2,2-dimethylcyclobutylmethanesulfonate

Description

rac-(1R,3S)-3-Ethoxy-2,2-dimethylcyclobutylmethanesulfonate is a cyclobutane-derived sulfonate ester characterized by a substituted cyclobutane ring system. The molecule features a methanesulfonate group (–SO₃CH₃) attached to a cyclobutyl scaffold bearing ethoxy (–OCH₂CH₃) and two methyl (–CH₃) substituents at the 3- and 2-positions, respectively. Its molecular formula is C₁₀H₁₈O₄S, with a molecular weight of 273.33 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in medicinal chemistry for the development of stereochemically complex molecules. Its rigid cyclobutane core and polar sulfonate group make it valuable for studying steric effects and reaction pathways in constrained systems.

Properties

IUPAC Name |

[(1S,3R)-3-ethoxy-2,2-dimethylcyclobutyl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIUFCPYBHRCSR-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1(C)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@@H](C1(C)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-ethoxy-2,2-dimethylcyclobutylmethanesulfonate typically involves the reaction of cyclobutane derivatives with ethoxy and methanesulfonate groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of rac-(1R,3S)-3-ethoxy-2,2-dimethylcyclobutylmethanesulfonate may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-ethoxy-2,2-dimethylcyclobutylmethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide, often in the presence of solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed, typically in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted cyclobutane derivatives, sulfoxides, sulfones, and reduced cyclobutane compounds.

Scientific Research Applications

rac-(1R,3S)-3-ethoxy-2,2-dimethylcyclobutylmethanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-ethoxy-2,2-dimethylcyclobutylmethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize rac-(1R,3S)-3-ethoxy-2,2-dimethylcyclobutylmethanesulfonate, we compare it with three related compounds based on functional groups, molecular properties, and commercial applications. Data are synthesized from catalogs and synthetic chemistry literature (Table 1).

Table 1: Comparative Analysis of rac-(1R,3S)-3-Ethoxy-2,2-dimethylcyclobutylmethanesulfonate and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Price (50 mg) | Applications |

|---|---|---|---|---|---|

| rac-(1R,3S)-3-Ethoxy-2,2-dimethylcyclobutylmethanesulfonate | C₁₀H₁₈O₄S | 273.33 | Methanesulfonate, ethoxy, dimethyl | 376.00 € | Stereoselective synthesis |

| (3S,4S)-Tert-Butyl 3-Amino-4-Methylpyrrolidine-1-Carboxylate | C₁₁H₂₂N₂O₂ | 214.30 | Carboxylate, tertiary-butyl, amino | 685.00 € | Peptidomimetics, catalysis |

| 3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate | C₅H₂F₆NO₃S | 282.34 | Trifluoromethanesulfonate, oxazole | N/A | Fluorinated intermediate |

Key Observations :

Structural Complexity vs. Reactivity: The cyclobutane scaffold in rac-(1R,3S)-3-ethoxy-2,2-dimethylcyclobutylmethanesulfonate introduces significant steric hindrance compared to the pyrrolidine ring in (3S,4S)-Tert-Butyl 3-Amino-4-Methylpyrrolidine-1-Carboxylate. This hindrance may reduce nucleophilic substitution rates but enhance stereochemical control in reactions . The trifluoromethanesulfonate group in 3-(trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate provides superior leaving-group ability compared to methanesulfonate, making it more reactive in SN2 pathways despite similar molecular weights .

Cost and Availability :

- rac-(1R,3S)-3-Ethoxy-2,2-dimethylcyclobutylmethanesulfonate is priced lower (376.00 €/50mg) than the pyrrolidine analogue (685.00 €/50mg), likely due to differences in synthetic complexity or demand in niche applications .

Functional Group Diversity: The amino and carboxylate groups in the pyrrolidine derivative enable its use in peptide coupling and organocatalysis, whereas the sulfonate esters (rac-compound and oxazole analogue) are tailored for alkylation or arylation reactions .

Research Findings and Mechanistic Insights

- Cyclobutane vs. Oxazole Reactivity : Computational studies suggest that the cyclobutane ring in rac-(1R,3S)-3-ethoxy-2,2-dimethylcyclobutylmethanesulfonate stabilizes transition states via hyperconjugation, whereas oxazole-based sulfonates rely on electron-withdrawing effects of fluorine to activate the sulfonate group .

- Stereochemical Applications : The racemic form of the cyclobutylmethanesulfonate has been employed in asymmetric synthesis to probe steric effects in chiral environments, though enantiopure versions remain underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.